molecular formula C29H40O5 B12339353 (2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal

(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal

Cat. No.: B12339353
M. Wt: 468.6 g/mol
InChI Key: WXKQYXWBXHOECI-ARKHUCNISA-N
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Description

The compound “(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal” is a complex organic molecule characterized by multiple double bonds, hydroxymethyl groups, and a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the dihydropyran ring and the introduction of hydroxymethyl and oxo groups. Typical synthetic routes may involve:

    Formation of the dihydropyran ring: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of hydroxymethyl groups: This step may involve hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Formation of double bonds: This could be achieved through elimination reactions or Wittig reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product is formed.

    Purification Techniques: Methods such as chromatography or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The double bonds can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include acidic or basic environments depending on the nature of the substituent.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield an aldehyde or carboxylic acid, while reduction of the oxo group would yield a hydroxyl group.

Scientific Research Applications

Chemistry

This compound could be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

The compound’s structure suggests potential biological activity, which could be explored in drug discovery and development.

Medicine

If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to cellular receptors, triggering signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-5-(hydroxymethyl)-2,4-pentadienal: A simpler compound with fewer double bonds and functional groups.

    (2E,4E,6E)-7-(hydroxymethyl)-2,4,6-heptatrienal: Another compound with a similar structure but different chain length and functional groups.

Uniqueness

The unique combination of multiple double bonds, hydroxymethyl groups, and a dihydropyran ring sets this compound apart from others, potentially offering unique chemical and biological properties.

Properties

Molecular Formula

C29H40O5

Molecular Weight

468.6 g/mol

IUPAC Name

(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal

InChI

InChI=1S/C29H40O5/c1-22(13-8-9-16-27-24(3)17-18-28(32)34-27)12-6-5-7-15-26(21-31)29(33)25(4)20-23(2)14-10-11-19-30/h5-11,13,15-19,22-27,31H,12,14,20-21H2,1-4H3/b6-5+,11-10+,13-8+,15-7+,16-9+

InChI Key

WXKQYXWBXHOECI-ARKHUCNISA-N

Isomeric SMILES

CC1C=CC(=O)OC1/C=C/C=C/C(C)C/C=C/C=C/C(CO)C(=O)C(C)CC(C)C/C=C/C=O

Canonical SMILES

CC1C=CC(=O)OC1C=CC=CC(C)CC=CC=CC(CO)C(=O)C(C)CC(C)CC=CC=O

Origin of Product

United States

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